
Rubrofusarina
Descripción general
Descripción
Rubrofusarin is an orange polyketide pigment produced by Fusarium graminearum and other fungal species . It exhibits potent anti-cancer and anti-mycobacterial activities . It is also a mycotoxin that inhibits human DNA topoisomerase II-α . Additionally, Rubrofusarin shows a significant anti-estrogenic activity .
Synthesis Analysis
The biosynthetic pathway for rubrofusarin has been established in Saccharomyces cerevisiae . The Fusarium graminearum gene encoding polyketide synthase 12 (PKS12) was heterologously co-expressed with the Aspergillus fumigatus gene encoding phosphopantetheinyl transferase (npgA) resulting in production of YWA1 . This aromatic heptaketide intermediate was converted into nor-rubrofusarin upon expression of the dehydratase gene aurZ from the aurofusarin gene cluster of F. graminearum . Final conversion into rubrofusarin was achieved by expression of the O-methyltransferase encoding gene aurJ .
Molecular Structure Analysis
A theoretical study on the rubrofusarin molecule analyzed its structure, vibrational and UV-vis absorbance spectra, and discussed the impact of solvents on its properties . They used density functional theory (DFT) to investigate the structure and possible rotational conformers and tautomer of the rubrofusarin molecule .
Chemical Reactions Analysis
The reconstructed pathway for rubrofusarin in S. cerevisiae allows the production of a core scaffold molecule with a branch-point role in several fungal polyketide pathways . The co-expression of aurZ resulted in an approx. six-fold increase in rubrofusarin production .
Physical And Chemical Properties Analysis
Rubrofusarin is a powder that needs to be protected from light . It has a molecular weight of 272.25 g/mol . The color of rubrofusarin ranges from yellow to orange .
Aplicaciones Científicas De Investigación
Efectos neuroprotectores en la depresión inducida por estrés
La Rubrofusarina ha sido estudiada por sus posibles efectos antidepresivos. En un modelo de ratón de estrés por restricción crónica (CRS), el tratamiento crónico con this compound redujo significativamente los síntomas depresivos. Disminuyó la muerte celular neuronal y aumentó el número de neuronas recién nacidas en el hipocampo, lo que sugiere un papel neuroprotector. El compuesto también revirtió la activación de las vías relacionadas con el estrés, lo que indica su potencial como agente terapéutico para la depresión inducida por el estrés .
Mejora de la función cognitiva
La investigación indica que la this compound puede mejorar las funciones cognitivas. Se ha demostrado que mejora la memoria en las pruebas de evitación pasiva y laberinto acuático de Morris en ratones. Además, la this compound facilitó el crecimiento de neuritas en células neuro2a a través de la vía de la quinasa regulada por señal extracelular (ERK), que es esencial para el aprendizaje y la memoria .
Potencial antidiabético y antidepresivo
La this compound ha sido identificada como un inhibidor dual de la proteína tirosina fosfatasa 1B (PTP1B) y la monoaminooxidasa-A humana (hMAO-A), enzimas involucradas en la diabetes y la depresión, respectivamente. Aumentó significativamente la captación de glucosa y disminuyó la expresión de enzimas clave de la gluconeogénesis en células resistentes a la insulina. Esto sugiere que la this compound podría utilizarse para desarrollar agentes terapéuticos contra la diabetes y la depresión comórbidas .
Reconstrucción de la vía biosintética
En biotecnología, la vía biosintética de la this compound se ha reconstruido en Saccharomyces cerevisiae. Este trabajo permite la producción de una molécula de andamiaje central con un papel de punto de ramificación en varias vías de policétidos fúngicos, allanando el camino para la producción de pigmentos naturales y moléculas bioactivas .
Impacto en la salud mental
Se ha explorado el impacto de la this compound en la salud mental, particularmente su papel en la mejora de los síntomas depresivos a través de la señalización PI3K/Akt. Esta señalización es crucial para la neuroinflamación y la plasticidad sináptica, que a menudo están implicadas en los trastornos de salud mental .
Beneficios nutricionales
Si bien los estudios específicos sobre los beneficios nutricionales de la this compound son limitados, su papel como captador de radicales y su posible impacto en el metabolismo de la glucosa sugieren que podría tener efectos beneficiosos cuando se incluye en alimentos funcionales. Sus propiedades como pigmento natural también la convierten en un aditivo atractivo para la industria alimentaria .
Mecanismo De Acción
Target of Action
Rubrofusarin primarily targets Protein Tyrosine Phosphate 1B (PTP1B) and Human Monoamine Oxidase-A (hMAO-A) . PTP1B is an enzyme that plays a key role in insulin signaling and energy balance, while hMAO-A is involved in the breakdown of monoamine neurotransmitters and is thus implicated in mood and behavior regulation .
Mode of Action
Rubrofusarin interacts with its targets by inhibiting their activity. It has been shown to be a potent inhibitor of the PTP1B enzyme, with an IC50 value of 16.95 ± 0.49 μM . Similarly, it displays potent activity against hMAO-A, with an IC50 value of 5.90 ± 0.99 μM . An enzyme kinetic and molecular docking study revealed rubrofusarin to be a mixed-competitive inhibitor of both these enzymes .
Biochemical Pathways
Rubrofusarin affects the insulin signaling pathway by inhibiting PTP1B. This results in increased glucose uptake and decreased PTP1B expression in insulin-resistant HepG2 cells . It also increases the expression of phosphorylated protein kinase B (p-Akt) and phosphorylated insulin receptor substrate-1 (p-IRS1) (Tyr 895), and decreases the expression of glucose-6-phosphatase (G6Pase) and phosphoenol pyruvate carboxykinase (PEPCK), key enzymes of gluconeogenesis .
Pharmacokinetics
It is known that glycosylation can improve some pharmacokinetic/dynamic parameters . For example, rubrofusarin glycosides showed reduced activity compared to the aglycone, rubrofusarin . This suggests that modifications to the rubrofusarin molecule can influence its bioavailability and efficacy.
Result of Action
The inhibition of PTP1B and hMAO-A by rubrofusarin leads to significant molecular and cellular effects. In insulin-resistant HepG2 cells, rubrofusarin increases glucose uptake and decreases PTP1B expression in a dose-dependent manner . It also increases the expression of p-Akt and p-IRS1, and decreases the expression of G6Pase and PEPCK . These changes suggest that rubrofusarin could have potential therapeutic applications in the treatment of conditions like diabetes and depression .
Action Environment
It is known that rubrofusarin is an orange polyketide pigment produced by the fungus fusarium graminearum , suggesting that its production and activity may be influenced by the fungal growth environment. Additionally, rubrofusarin is also an active ingredient of the Cassia species, indicating that plant-based factors may also play a role .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Rubrofusarin plays a crucial role in biochemical reactions, particularly in fungal biosynthetic pathways. It is synthesized through a series of enzymatic reactions involving polyketide synthase 12 (PKS12), phosphopantetheinyl transferase (npgA), dehydratase (aurZ), and O-methyltransferase (aurJ) enzymes . These enzymes facilitate the conversion of precursor molecules into rubrofusarin, highlighting its importance in fungal metabolism. Rubrofusarin interacts with various biomolecules, including proteins and enzymes, influencing their activity and stability.
Cellular Effects
Rubrofusarin has been shown to affect various types of cells and cellular processes. In insulin-resistant HepG2 cells, rubrofusarin increases glucose uptake and decreases the expression of protein tyrosine phosphatase 1B (PTP1B) . It also enhances the phosphorylation of protein kinase B (Akt) and insulin receptor substrate-1 (IRS1), which are critical components of the insulin signaling pathway. Additionally, rubrofusarin reduces the expression of key gluconeogenic enzymes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of rubrofusarin involves its interaction with various biomolecules, leading to changes in their activity and function. Rubrofusarin binds to and inhibits PTP1B, a negative regulator of insulin signaling, thereby enhancing insulin sensitivity . This compound also modulates the expression of genes involved in glucose metabolism, contributing to its overall biochemical effects. The binding interactions of rubrofusarin with enzymes and proteins are crucial for its activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rubrofusarin have been observed to change over time. The stability and degradation of rubrofusarin are important factors that influence its long-term effects on cellular function. Studies have shown that rubrofusarin can maintain its activity over extended periods, although its stability may vary depending on environmental conditions and experimental setups . Long-term exposure to rubrofusarin has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of rubrofusarin vary with different dosages in animal models. At lower doses, rubrofusarin has been shown to enhance glucose uptake and improve insulin sensitivity without causing significant adverse effects . At higher doses, rubrofusarin may exhibit toxic effects, including hepatotoxicity and oxidative stress. The threshold effects and toxicities observed in animal studies highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
Rubrofusarin is involved in several metabolic pathways, particularly those related to fungal polyketide biosynthesis. The enzymes PKS12, npgA, aurZ, and aurJ play key roles in the synthesis of rubrofusarin from precursor molecules . These metabolic pathways are essential for the production of rubrofusarin and its derivatives, which have various biological activities. Rubrofusarin also influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of rubrofusarin within cells and tissues are mediated by specific transporters and binding proteins. Rubrofusarin can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of rubrofusarin are influenced by its interactions with transporters and binding proteins, which determine its bioavailability and activity.
Subcellular Localization
Rubrofusarin is localized in specific subcellular compartments, where it performs its biochemical functions. The targeting signals and post-translational modifications of rubrofusarin direct it to organelles such as the endoplasmic reticulum and mitochondria . The subcellular localization of rubrofusarin is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and enzymes within these compartments.
Propiedades
IUPAC Name |
5,6-dihydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-3-10(16)14-12(20-7)5-8-4-9(19-2)6-11(17)13(8)15(14)18/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNKCZKRICBAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189171 | |
| Record name | Rubrofusarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3567-00-8 | |
| Record name | Rubrofusarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubrofusarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubrofusarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rubrofusarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUBROFUSARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533T23P5CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



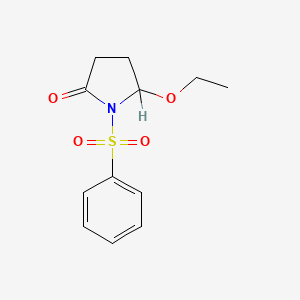

![(8S,10R,13S,14S,17R)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680178.png)

![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)

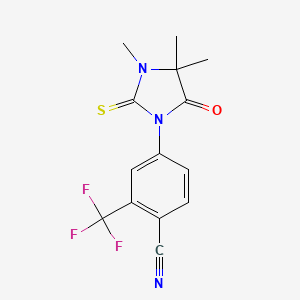
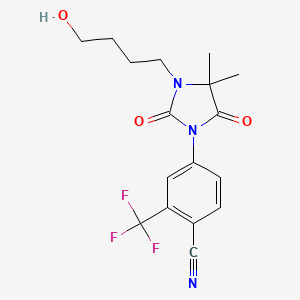
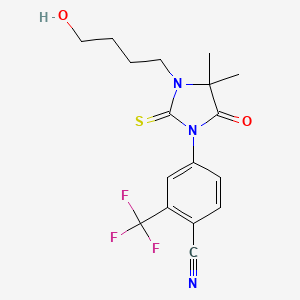
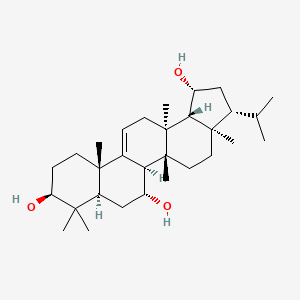

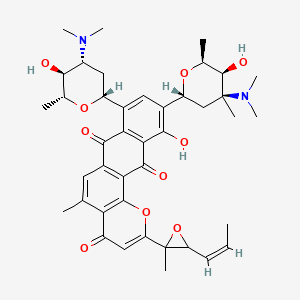
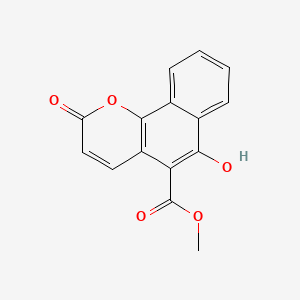
![2-[[4-[(2,4-Diamino-5-ethylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B1680197.png)